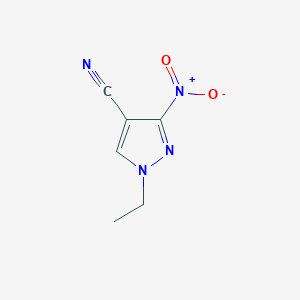

1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-nitropyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-2-9-4-5(3-7)6(8-9)10(11)12/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKICUVDBVHCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Ethyl 3 Nitro 1h Pyrazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 1-ethyl-1H-pyrazole-4-carbonitrile, the ethyl group protons and the pyrazole (B372694) ring protons would exhibit characteristic signals. sigmaaldrich.comnih.gov The methylene (B1212753) protons (-CH2-) of the ethyl group would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) would, in turn, appear as a triplet. The protons on the pyrazole ring would show distinct chemical shifts based on their electronic environment.

For 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile, the introduction of the nitro group at the C3 position significantly influences the electron distribution in the pyrazole ring, thereby affecting the chemical shifts of the ring protons. The electron-withdrawing nature of the nitro group would cause a downfield shift for the remaining proton on the pyrazole ring (H5).

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (pyrazole ring) | 8.5 - 9.0 | Singlet | N/A |

| -CH₂ (ethyl group) | 4.2 - 4.5 | Quartet | ~7.2 |

| -CH₃ (ethyl group) | 1.4 - 1.6 | Triplet | ~7.2 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbon atom of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm. The carbon atoms of the pyrazole ring would have chemical shifts influenced by the substituents. The carbon atom C3, bonded to the nitro group, would be significantly deshielded and appear at a lower field compared to the other ring carbons. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N (nitrile) | 115 - 120 |

| C3 (pyrazole ring) | 150 - 155 |

| C4 (pyrazole ring) | 100 - 105 |

| C5 (pyrazole ring) | 135 - 140 |

| -CH₂ (ethyl group) | 45 - 50 |

| -CH₃ (ethyl group) | 14 - 16 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C3, C4, and the nitrile carbon) by observing their correlations with the ring proton and the ethyl protons. For instance, the H5 proton would show a correlation to C3 and C4, and the methylene protons would show a correlation to C5 of the pyrazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent and diagnostically useful peaks would be from the nitrile and nitro groups. The C≡N stretch of the nitrile group is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The nitro group (NO₂) would show two strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrazole ring would be observed around 2850-3100 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Variable |

| C=N, C=C (Ring) | Stretch | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the ethyl group ([M-CH₂CH₃]⁺), the nitro group ([M-NO₂]⁺), or a combination of these.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound (C₆H₆N₄O₂). The experimentally determined exact mass would be compared to the calculated theoretical mass.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₆H₆N₄O₂⁺ | 166.0491 | Molecular Ion |

| [M-C₂H₅]⁺ | C₄H₁N₄O₂⁺ | 137.0100 | Loss of ethyl group |

| [M-NO₂]⁺ | C₆H₆N₂⁺ | 120.0531 | Loss of nitro group |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

The process would involve growing single crystals of the compound suitable for diffraction experiments. These crystals would then be exposed to a focused X-ray beam, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield the electron density map of the molecule, from which the atomic positions can be determined.

Key information that would be obtained from a crystallographic study includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The dihedral angles defining the spatial orientation of the ethyl, nitro, and cyano groups relative to the pyrazole ring.

Intermolecular Interactions: The analysis of the crystal packing would reveal non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the supramolecular assembly of the molecules in the solid state. This is crucial for understanding the physical properties of the compound.

While data for the specific title compound is unavailable, studies on related nitropyrazole compounds have been conducted. For instance, research on other polynitropyrazoles has utilized X-ray crystallography to elucidate their structures. researchgate.net Similarly, the crystal structures of various other substituted pyrazoles have been determined, providing insight into the general structural features of this class of compounds. researchgate.netresearchgate.net

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₆N₄O₂ |

| Formula weight | 166.14 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Vibrational Spectroscopy (Raman) for Complementary Structural Data

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for identifying non-polar functional groups and skeletal vibrations. A Raman spectrum of this compound would offer valuable insights into its molecular structure.

In a typical Raman experiment, a monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.

Key vibrational modes that would be expected in the Raman spectrum include:

Nitrile (C≡N) Stretch: A strong, sharp band typically appearing in the 2200-2260 cm⁻¹ region.

Nitro (NO₂) Group Vibrations: Symmetric and asymmetric stretching modes, as well as bending and rocking modes.

Pyrazole Ring Vibrations: Ring stretching and deformation modes, which are characteristic of the heterocyclic core.

Ethyl Group Vibrations: C-H stretching, bending, and rocking modes.

While a specific Raman spectrum for the title compound is not available, general vibrational assignments for pyrazole rings have been discussed in the literature. derpharmachemica.com For instance, pyrazole ring deformation bands have been observed and correlated with theoretical calculations in related systems. derpharmachemica.com

Table 2: Hypothetical Raman Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2240 | C≡N stretch |

| ~1550 | NO₂ asymmetric stretch |

| ~1350 | NO₂ symmetric stretch |

| ~1460 | CH₂ scissoring |

| ~1280 | CH₂ wagging |

| ~1050 | Pyrazole ring stretch |

Further computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the vibrational frequencies and aid in the assignment of the experimental Raman spectrum.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific theoretical and computational investigation papers published in the accessible scientific literature for the compound This compound .

Extensive searches were conducted to find data pertaining to Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, spectroscopic parameter predictions, conformational analysis, and chemical reactivity indices specifically for this molecule.

While numerous computational studies have been published on various other pyrazole derivatives, the search did not yield any dedicated research that would provide the specific, detailed findings and data tables required to construct the article as per the provided outline.

Therefore, it is not possible to generate a scientifically accurate and detailed article that focuses solely on the theoretical and computational investigations of "this compound" at this time. The creation of such an article with the requested depth and specificity is contingent on the existence of published research on this particular compound.

Theoretical and Computational Investigations of 1 Ethyl 3 Nitro 1h Pyrazole 4 Carbonitrile

Solvent Effects on Electronic Structure and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic structure and spectroscopic characteristics of a molecule. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. Theoretical and computational studies are invaluable tools for elucidating the nature and extent of these solvent-solute interactions.

Detailed Research Findings

Research on analogous nitro-substituted aromatic compounds has demonstrated that the absorption spectra are sensitive to the polarity of the solvent. qnl.qa For instance, a notable solvatochromic effect is observed in a nitro-substituted pyridino[3,4-c]coumarin, a compound also featuring a nitro group attached to an aromatic heterocyclic system. qnl.qa

In one such study, the effect of various solvents on the absorption spectra was examined. The solvents were categorized into polar protic (e.g., water, methanol), polar aprotic (e.g., acetonitrile, acetone), and nonpolar (e.g., 1,4-dioxane). A significant hypsochromic shift (blue shift) in the maximum absorption wavelength (λmax) was observed with increasing solvent polarity. qnl.qa This negative solvatochromism suggests that the ground state of the molecule is more polar than the excited state and is thus better stabilized by polar solvents. The interaction between the molecule and the solvent includes dipole-dipole interactions and hydrogen bonding. qnl.qa

For example, the visible absorption band (λmax,v) for a similar nitro-substituted compound showed a maximum absorption at 418 nm in acetonitrile, which shifted to 401 nm in the more polar solvent, water. qnl.qa This shift is indicative of the strong intermolecular interactions, particularly hydrogen bonding, between the solute and protic solvents like water.

Computational investigations using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can further illuminate these solvent effects. For a related nitro-substituted compound, computational studies revealed an increase in the ground-state dipole moment (μg) in more polarizable environments, indicating a greater charge separation. qnl.qa This increased charge separation can make specific sites, like the nitro group, more accessible to solvent molecules for intermolecular interactions. qnl.qa

Interactive Data Tables

The following tables illustrate the type of data typically generated in studies of solvent effects on the spectroscopic properties of nitro-aromatic compounds. Note: The data presented below is for a structurally related nitro-substituted pyridino[3,4-c]coumarin and serves as an illustrative example of the expected trends for 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile.

Table 1: Solvent-Dependent Absorption Maxima (λmax) for an Analogous Nitro-Substituted Heterocyclic Compound qnl.qa

| Solvent | Solvent Type | λmax,v (nm) |

| Water | Polar Protic | 401 |

| Methanol | Polar Protic | Not specified |

| Ethanol | Polar Protic | Not specified |

| Isopropanol | Polar Protic | Not specified |

| Acetonitrile | Polar Aprotic | 418 |

| Acetone | Polar Aprotic | Not specified |

| Ethyl Acetate | Polar Aprotic | Band disappears |

| 1,4-Dioxane | Nonpolar | Band disappears |

Table 2: Calculated Ground State Dipole Moment (μg) for Different Conformations of an Analogous Nitro-Substituted Compound qnl.qa

| Molecular Conformation | Dipole Moment (μg) in Debye |

| Conformation A | 5.1 |

| Conformation B | 7.2 |

These computational and experimental findings on analogous compounds underscore the significant role that the solvent environment plays in modulating the electronic and spectroscopic properties of nitro-substituted heterocyclic systems. The polarity, protic or aprotic nature, and hydrogen bonding capabilities of the solvent all contribute to the observed spectral shifts and changes in molecular properties.

Advanced Research Applications of 1 Ethyl 3 Nitro 1h Pyrazole 4 Carbonitrile and Its Derivatives Non Clinical Focus

Energetic Materials Research

Nitrated pyrazole-based compounds are a focal point in the field of energetic materials (EMs) and high energy density materials (HEDMs). nih.govnih.gov Their appeal stems from high heats of formation, significant densities, and the ability to tailor thermal stability and detonation performance through synthetic modification. nih.govnih.gov Unlike traditional explosives that rely on the oxidation of a carbon backbone, the energy release in nitrogen-rich heterocyclic compounds often comes from the high positive heat of formation. nih.gov

The pyrazole (B372694) ring is an inherently nitrogen-rich heterocycle, a desirable feature for HEDMs. Introducing nitro groups (-NO₂) further increases the nitrogen content and, crucially, improves the oxygen balance of the molecule, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms.

Research has focused on synthesizing a variety of nitropyrazole derivatives to maximize energetic performance. Strategies include:

Polynitration: Introducing multiple nitro groups onto the pyrazole ring, such as in 3,4-dinitropyrazole or even tetranitropyrazole, significantly enhances density and energetic output. nih.govresearchgate.net

Functionalization with other Energetic Moieties: Connecting nitropyrazole units to other nitrogen-rich heterocycles like tetrazoles, triazoles, or furazans is an effective strategy to create new high-performance energetic materials. nih.govrsc.org For instance, the combination of pyrazole and tetrazole rings has been explored to create oxygen-balanced energetic materials with high nitrogen content. nih.gov

Introduction of N-Oxide or Nitramine Groups: These functional groups contribute to a higher oxygen balance and energy density. bohrium.comcolab.ws The development of nitraminopyrazoles, for example, has led to compounds with remarkable densities and detonation properties, stabilized by extensive hydrogen-bonding networks. bohrium.comrsc.org

The presence of the ethyl group in 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile and the carbonitrile group provides avenues for further synthetic modification to incorporate additional energetic functionalities, aligning with current research trends in HEDMs. colab.ws

The performance of an energetic material is defined by properties such as detonation velocity (D), detonation pressure (P), and thermal stability. Both experimental and theoretical methods are used to evaluate these parameters for new nitropyrazole derivatives.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the properties of novel, un-synthesized compounds, thereby guiding synthetic efforts toward the most promising candidates. energetic-materials.org.cntandfonline.com These computational models can calculate key parameters:

Heats of Formation (HOF): A key indicator of energy content, calculated using methods like isodesmic reactions. energetic-materials.org.cn

Density (ρ): A critical factor influencing detonation performance. energetic-materials.org.cn

Detonation Velocity and Pressure: These are often estimated using the Kamlet-Jacobs equations, which rely on the calculated density and heat of formation. energetic-materials.org.cn

Thermal Stability: This can be inferred by calculating bond dissociation energies (BDE), particularly for the weakest bond in the molecule (the "trigger bond"), which is often the C-NO₂ bond. tandfonline.com

Studies on various nitropyrazole derivatives have shown that they are promising candidates for energetic materials, with calculated detonation velocities often exceeding those of traditional explosives like TNT. colab.wsenergetic-materials.org.cn For example, certain nitramino pyrazole salts exhibit calculated detonation velocities over 9000 m·s⁻¹ and pressures exceeding 35 GPa, placing them in the category of high-performance explosives. rsc.orgbohrium.com

Table 1: Theoretical Detonation Performance of Selected Nitropyrazole Derivatives This table presents data for representative nitropyrazole compounds to illustrate the energetic potential of this class of materials. The values are typically derived from theoretical calculations.

| Compound Name | Density (ρ) (g·cm⁻³) | Detonation Velocity (Dᵥ) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

| 5-Nitramino-3,4-dinitropyrazole | 1.97 | 9430 | 41.6 | bohrium.com |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | 35.9 | acs.org |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | 1.82 | 8601 | 31.1 | rsc.org |

| Hydroxylammonium salt of 1-(dinitromethyl)-3,4-dinitropyrazole | N/A | 8700 | N/A | rsc.org |

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | N/A | 8846 | 33.2 | rsc.org |

Coordination Chemistry and Ligand Design

The pyrazole nucleus is a fundamental building block in coordination chemistry due to the presence of two adjacent nitrogen atoms, one of which can act as a Lewis base (a donor site for metal ions). nih.govnih.govacs.org This allows pyrazole and its derivatives to function as effective ligands in the formation of metal complexes.

Pyrazole-based ligands form stable complexes with a wide array of transition metal ions, including copper, iron, zinc, silver, and ruthenium. nih.govresearchgate.netntu.edu.tw The coordination can occur in several ways:

Monodentate Coordination: The pyrazole ring can bind to a metal center through its sp²-hybridized nitrogen atom. nih.gov

Bridging Ligands: After deprotonation of the N-H group, the resulting pyrazolate anion can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. nih.gov

Multidentate "Chelating" Ligands: Pyrazole rings can be incorporated into larger molecular scaffolds to create multidentate ligands that bind to a metal ion at multiple points, forming a chelate ring. This is a common strategy in ligand design to enhance the stability of the resulting metal complex. researchgate.netscholarsresearchlibrary.com

The presence of additional functional groups on the pyrazole ring, such as the cyano (-CN) and nitro (-NO₂) groups in this compound, can influence the electronic properties of the ligand and the stability and reactivity of the resulting metal complex. The nitrogen atom of the cyano group can also potentially act as a coordination site, allowing for more complex binding modes.

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), typically denoted as log K. scholarsresearchlibrary.comorientjchem.org A higher log K value indicates a more stable complex. Various methods are employed to determine these constants for pyrazole-based complexes, including pH-metric titrations and spectrophotometry. scholarsresearchlibrary.commocedes.orgresearchgate.net

Studies on various substituted pyrazoles complexed with transition metal ions like Cu(II), Ni(II), and Co(II) have shown the formation of both 1:1 and 1:2 metal-to-ligand complexes. orientjchem.orgijarsct.co.in The stability of these complexes is influenced by factors such as the nature of the metal ion, the substituents on the pyrazole ligand, and the solvent system used. scholarsresearchlibrary.commocedes.org For example, the difference between the stepwise stability constants (log K₁ and log K₂) can indicate whether the formation of 1:1 and 1:2 complexes occurs simultaneously or in a stepwise manner. scholarsresearchlibrary.comijarsct.co.in

Table 2: Stability Constants (log K) for Selected Pyrazole-Metal Complexes This table provides examples of stability constants for complexes formed between various substituted pyrazoles and transition metal ions, as determined by pH-metric methods.

| Ligand | Metal Ion | log K₁ | log K₂ | Method | Reference |

| 3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylpyrazole | Cu(II) | 8.80 | 7.90 | pH-metry | scholarsresearchlibrary.com |

| 3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylpyrazole | Ni(II) | 6.70 | 5.30 | pH-metry | scholarsresearchlibrary.com |

| 3-(3'-nitrophenyl)-4-(4-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Cu(II) | 8.85 | 7.95 | pH-metry | orientjchem.org |

| 3-(3'-nitrophenyl)-4-(4-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Ni(II) | 6.75 | 5.35 | pH-metry | orientjchem.org |

| 3-(4'-chlorophenyl)-4-(4''-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Co(II) | 6.80 | 5.40 | pH-metry | orientjchem.org |

Metal complexes containing pyrazole-based ligands have shown significant promise as luminescent materials. nih.govresearchgate.net The emission of light (photoluminescence) from these complexes can be tuned by carefully selecting the metal ion and modifying the structure of the pyrazole ligand.

Particularly noteworthy are complexes of d¹⁰ metal ions such as copper(I) and silver(I). nih.govresearchgate.netrsc.org For instance, certain copper(I) complexes with pyridine-pyrazole ligands exhibit bright yellow-green emission in the solid state, with their efficiency being highly dependent on the other ligands (e.g., phosphines) in the coordination sphere. nih.gov Similarly, silver(I) complexes with pyrazole ligands have been shown to be photoluminescent in the solid state, in solution, and even in liquid crystal phases (mesophases). researchgate.net

The luminescence often arises from metal-to-ligand charge-transfer (MLCT) transitions. nih.gov The design of the ligand is critical; for example, incorporating large, rigid groups like tetraphenylethene (TPE) onto a pyrazole scaffold can lead to "turn-on" fluorescence when complexed with a metal ion, a phenomenon driven by the restriction of intramolecular rotation upon coordination. rsc.org The luminescent properties of these materials make them candidates for applications in sensors and optical devices.

Advanced Materials Science Applications

The unique chemical structure of the pyrazole ring serves as a foundation for a wide array of applications in materials science. primachemicals.com The five-membered ring, with its nitrogen atoms and customizable substitution patterns, imparts distinct electronic and photophysical properties to its derivatives. primachemicals.comresearchgate.net These properties are tunable, meaning that by adding specific functional groups to the pyrazole core, researchers can tailor the resulting molecule for specialized functions. primachemicals.com The electronic characteristics of pyrazoles make them valuable in the development of fluorescent probes, sensors, optoelectronic materials, and dyes. researchgate.net The presence of electron-withdrawing groups, such as the nitro (−NO₂) and nitrile (−CN) moieties found in this compound, can significantly influence the molecule's properties, making this class of compounds a subject of interest for creating advanced materials.

Optoelectronic and Photoluminescent Properties of Pyrazole Scaffolds

Pyrazole derivatives are recognized for their significant potential in optoelectronics, largely due to their inherent photoluminescent (PL) properties. The pyrazole scaffold is a component of many fluorescent compounds, and its electronic properties can be finely tuned through chemical modification. researchgate.net Fused pyrazole structures, in particular, are attractive for organic optoelectronic materials because of their potential for π-extended conjugation and the specific nature of their heteroatoms. rsc.org

The introduction of substituents plays a critical role in defining the photophysical behavior of these molecules. For instance, studies on pyrazolyl-substituted diethylene derivatives have shown that the addition of electron-affinitive cyano groups can substantially alter the material's ionization potential and PL quantum yield. researchgate.net While adding cyano groups to one derivative decreased its luminescence in solution, it significantly enhanced the PL quantum yield in the solid state by preventing molecular packing and reducing quenching effects. researchgate.net This demonstrates the profound impact of functional groups on solid-state emission properties.

Research into novel pyrazole-based heterojunctions, such as those involving quinoline (B57606) moieties, has revealed promising photovoltaic characteristics. One such compound exhibited photoluminescence emission peaks around 580 nm and demonstrated diode behavior, with an open-circuit voltage of 0.62 V, making it a candidate for advancements in photovoltaics. researchgate.net The electronic properties that drive these applications, including a high extinction coefficient and efficient light absorption, are central to the utility of pyrazole derivatives in this field. researchgate.net

Table 1: Examples of Photophysical Properties in Pyrazole Derivatives

| Compound/System | Key Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Pyrazolyl-substituted diethylene with cyano groups | Cyano group addition | Enhanced solid-state PL quantum yield; increased ionization potential | Organic Light Emitting Diodes (OLEDs) | researchgate.net |

| 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | Heterojunction with n-Si | PL emission peak at ~580 nm; photovoltaic behavior | Photovoltaics | researchgate.net |

Pyrazoles as Organic Fluorophores and Sensors

The intrinsic fluorescence of many pyrazole derivatives makes them excellent candidates for use as organic fluorophores and chemosensors. rsc.orgnih.gov These molecules can be designed to detect specific ions and molecules with high sensitivity through changes in their absorption or fluorescence signals. rsc.org The synthetic versatility of the pyrazole ring allows for the incorporation of various receptor sites and functional moieties that can interact with target analytes. rsc.orgnih.gov

Pyrazole derivatives function effectively as chemosensors due to the nitrogen atoms in the pyrazole ring, which can act as chelating ligands for metal ions. rsc.orgresearchgate.net This interaction can lead to a detectable photophysical response, such as the quenching ("turn-off") or enhancement ("turn-on") of fluorescence. nih.gov For example, a pyrazole derivative functionalized with a benzimidazole (B57391) moiety was developed as an excited-state intramolecular proton-transfer (ESIPT) sensor that exhibits a "turn-off" fluorescence response upon binding with Cu²⁺ ions. nih.gov Similarly, zinc and lead-based coordination polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have demonstrated potential as luminescent sensors for the detection of Cu²⁺, Co²⁺, and Fe³⁺ through significant luminescence quenching. rsc.org

The design of these sensors often involves creating a system where the pyrazole unit acts as the fluorophore, while other parts of the molecule are responsible for selective binding. rsc.org This modular approach allows for the development of highly specific sensors for environmental and biological monitoring. rsc.org

Table 2: Pyrazole-Based Chemosensors and Their Targets

| Pyrazole Derivative Type | Target Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Pyrazole-benzimidazole derivative | Cu²⁺ | Fluorescence quenching ("turn-off") | nih.gov |

| Zinc-based pyrazole-carboxylate polymer | Cu²⁺, Co²⁺, Fe³⁺ | Luminescence quenching | rsc.org |

| Pyrazole-pyridine derivatives | Various transition metals (Fe³⁺, Co²⁺, Ni²⁺, Cd²⁺) | Changes in fluorescence intensity | rsc.org |

Development of Dyes and Pigments

Pyrazoles, and their pyrazolone (B3327878) derivatives, are pivotal intermediates in the manufacturing of organic dyes and pigments. primachemicals.com Their chemical structure is fundamental to the vibrant hues they can produce, and they are valued for their high color strength and brightness. primachemicals.com The versatility of the pyrazole ring allows for fine-tuning of the molecule's electronic structure through substitution, which in turn influences the absorption and reflection of light, determining the final color. primachemicals.com This adaptability enables the creation of a wide spectrum of colors suitable for applications in textiles, plastics, and coatings. primachemicals.com

A significant class of dyes derived from pyrazoles are azo dyes. These are synthesized through diazotization of an amino-pyrazole derivative followed by a coupling reaction with an active methylene (B1212753) compound. mdpi.com This process has been used to create a variety of new pyrazole azo dyes with distinct colors. mdpi.com The resulting dyes often exist as a mixture of azo and hydrazo tautomers, with the prevalent form depending on the solvent, which can affect the final color properties. mdpi.com

Furthermore, pyrazole derivatives have been developed as disperse dyes for synthetic fabrics like nylon and polyester. emerald.com Research has also focused on attaching pyrazole groups to larger polycyclic pigment structures, such as quinacridones. These pyrazole-containing pigment additives act as surface treating agents that improve the rheological and tinctorial properties of the final pigment composition. google.com

Table 3: Applications of Pyrazole Derivatives in Dyes and Pigments

| Pyrazole Application | Synthesis Method | Resulting Product/Use | Key Feature | Reference |

|---|---|---|---|---|

| Pigment Intermediates | Condensation, diazotization, coupling | Wide range of pigments | Versatility in color range, high color strength | primachemicals.com |

| Azo Dyes | Diazotization and coupling reactions | Pyrazole azo dyes for light color paints | Tunable color via different coupling components | mdpi.com |

| Disperse Dyes | Not specified | Dyes for nylon, polyester, cellulose (B213188) acetate | Dyeing of synthetic fabrics | emerald.com |

Application in Organic Electronics (e.g., as charge transport materials)

The unique electronic properties of pyrazole derivatives have led to their investigation for use in organic electronic devices. They have been studied as potential multifunctional materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.net The ability to modify the pyrazole scaffold allows for the tuning of properties critical for device performance, such as ionization potential, electron affinity, and charge transport efficiency. researchgate.net

For example, incorporating electron-withdrawing cyano groups into a pyrazolyl-substituted molecule was found to increase its ionization potential from 5.46 eV to 5.90 eV. researchgate.net This change indicates an increased electron affinity, a desirable trait for electron-transporting or emissive layer materials in OLEDs. researchgate.net The steric and electrostatic effects of such bulky and polar groups can also prevent tight molecular packing in the solid state, which helps to reduce exciton (B1674681) quenching and can enhance the photoluminescence quantum yield of thin films. researchgate.net

In the field of photovoltaics, organic semiconductors based on pyrazole heterojunctions are being explored. researchgate.net A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, was synthesized and characterized as a small molecule organic semiconductor. When fabricated into a thin-film heterojunction device with n-Si, it exhibited attractive photovoltaic properties, underscoring the potential of pyrazole-based materials in solar energy conversion. researchgate.net These findings encourage further development of pyrazole derivatives for applications in organic electronics.

Intermediates in Fine Chemical Synthesis (excluding pharmaceutical end-products)

Pyrazoles are a highly useful class of five-membered heterocyclic compounds in organic synthesis. nih.gov Their versatile nucleus serves as a foundational building block for constructing more complex molecules for various applications in technology and agriculture. nih.gov Specifically, functionalized pyrazole-4-carbonitriles are valuable precursors for creating a diverse range of heterocyclic systems. cu.edu.eg The presence of multiple reaction sites on the pyrazole ring, including the nitrogen atoms and substitutable carbon positions, allows for a wide variety of chemical transformations. researchgate.netnih.gov

Role as Building Blocks for Complex Molecular Architectures

The pyrazole-4-carbonitrile scaffold, as seen in this compound, is a synthetically powerful intermediate. The nitrile group and other substituents on the ring can be readily transformed or used to direct further reactions, enabling the construction of intricate molecular architectures. cu.edu.eg

One common strategy involves using pyrazole-4-carbonitrile derivatives in condensation reactions with various binucleophiles. For instance, a chalcone (B49325) derived from a pyrazole-4-carbonitrile was reacted with hydrazine (B178648) and phenylhydrazine (B124118) to afford complex bipyrazole derivatives. cu.edu.eg These reactions demonstrate the utility of the pyrazole scaffold in creating larger, multi-ring systems.

Furthermore, 3-amino-1H-pyrazole-4-carbonitriles serve as key precursors for the regioselective synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often proceed through the condensation of the aminopyrazole with a 1,3-dielectrophile. The ability to control the regioselectivity of these reactions is crucial for accessing specific isomers with desired properties. Multicomponent reactions (MCRs) have also emerged as an efficient method for synthesizing complex pyrazole-containing molecules, such as pyrano[2,3-c]pyrazoles, in a single step from simple starting materials. mdpi.com This highlights the role of pyrazole intermediates in streamlined, atom-economical synthetic strategies for creating complex, non-pharmaceutical chemical entities.

Table 4: Synthesis of Complex Architectures from Pyrazole Intermediates

| Pyrazole Intermediate | Reagent(s) | Resulting Architecture | Synthesis Type | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbonitrile derived chalcone | Hydrazine, Phenylhydrazine | Bipyrazole derivatives | Condensation | cu.edu.eg |

| 3-Amino-1H-pyrazole-4-carbonitriles | Nonsymmetrical dielectrophiles | Pyrazolo[1,5-a]pyrimidines | Regioselective condensation | nih.gov |

| (Hetaryl)aldehydes, malononitrile (B47326), ethyl acetoacetate, hydrazine hydrate | Taurine (catalyst) | 1,4-Dihydropyrano[2,3-c]pyrazoles | Four-component reaction | mdpi.com |

Synthetic Methodologies for Non-Bioactive Derivatives

The synthesis of this compound and its non-bioactive derivatives is a multi-step process that begins with the construction of the core pyrazole structure, followed by functional group interconversions. These derivatives are primarily of interest as chemical intermediates for further synthetic applications in materials science and other non-clinical research fields, rather than for direct biological applications.

A plausible and commonly employed synthetic pathway commences with the synthesis of 3-amino-1H-pyrazole-4-carbonitrile. This versatile precursor can be synthesized through various condensation reactions. One established method involves the reaction of malononitrile with hydrazine hydrate. nih.govresearchgate.net

The subsequent conversion of the 3-amino group to a 3-nitro group is a critical transformation. This is typically achieved through a diazotization reaction, followed by a Sandmeyer-type reaction. In this two-step process, the 3-amino-1H-pyrazole-4-carbonitrile is first treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt. google.com This intermediate is generally unstable and is used in situ. The diazonium salt is then reacted with a nitrite source, often in the presence of a copper catalyst, to introduce the nitro group onto the pyrazole ring, yielding 3-nitro-1H-pyrazole-4-carbonitrile. wikipedia.orgorganic-chemistry.org

The final step in the synthesis of the target compound is the N-alkylation of the pyrazole ring. The ethyl group is introduced by reacting 3-nitro-1H-pyrazole-4-carbonitrile with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to yield this compound. researchgate.net

Further modifications of this compound can lead to a variety of non-bioactive derivatives, which serve as valuable building blocks in chemical synthesis. Two primary transformations are the hydrolysis of the nitrile group and the reduction of the nitro group.

The hydrolysis of the 4-carbonitrile group can be performed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid, or the amide, 1-ethyl-3-nitro-1H-pyrazole-4-carboxamide. researchgate.net These derivatives introduce new functionalities that can be used in polymerization reactions or for the synthesis of more complex molecular architectures.

The reduction of the 3-nitro group to a 3-amino group furnishes 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reaction with metals like iron or zinc in an acidic medium. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comscispace.com The resulting amino group provides a reactive site for a wide range of further chemical modifications, expanding the synthetic utility of the pyrazole scaffold.

Below are interactive data tables summarizing the synthetic methodologies.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Malononitrile | Hydrazine hydrate | 3-Amino-1H-pyrazole-4-carbonitrile |

| 2 | 3-Amino-1H-pyrazole-4-carbonitrile | 1. Sodium nitrite, acid2. Nitrite source, copper catalyst | 3-Nitro-1H-pyrazole-4-carbonitrile |

| 3 | 3-Nitro-1H-pyrazole-4-carbonitrile | Ethyl iodide, base | This compound |

Table 2: Synthesis of Non-Bioactive Derivatives

| Starting Material | Reagents and Conditions | Product |

| This compound | Acid or base, water | 1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid or 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide |

| This compound | H₂, Pd/C or Fe/acid | 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile |

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for the analysis of 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile. By exploiting differences in the physical and chemical properties of the compound and any impurities, chromatographic methods can effectively isolate it for further characterization or quantify its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and quantification of this compound. Given its polarity, a reversed-phase HPLC method is often suitable. While specific application notes for this exact compound are not widely published, a method for the structurally similar compound, 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, provides a strong basis for a potential analytical approach. sielc.com This method can be adapted for this compound, likely with minor modifications to the mobile phase composition to achieve optimal separation.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly performed using a UV detector, as the nitro and pyrazole (B372694) chromophores exhibit strong absorbance in the UV region.

Table 1: Illustrative HPLC Method for Substituted Nitropyrazole Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |

| Detection | UV-Vis Detector |

| Application | Purity determination and quantification |

For quantitative analysis, a calibration curve would be constructed by injecting standards of known concentrations and plotting the peak area against concentration. This allows for the accurate determination of the concentration of this compound in an unknown sample.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and thermally stable compounds. While many nitrogen-containing compounds can be challenging to analyze by GC due to their polarity, derivatization or the use of specialized columns can overcome these limitations. mdpi.com For this compound, its volatility would determine the feasibility of GC analysis. The precursor, 1-ethyl-1H-pyrazole-4-carbonitrile, has been analyzed using GC-MS, suggesting that the target compound may also be amenable to this technique, provided it does not decompose at the temperatures used in the GC inlet and column. nih.gov

A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The fragmentation patterns of substituted pyrazoles in mass spectrometry have been studied, which can aid in the structural elucidation of the compound and its byproducts. researchgate.net

Table 2: General GC-MS Parameters for Volatile Aromatic Compound Analysis

| Parameter | Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Application | Separation and identification of volatile compounds |

| Potential Challenge | Thermal stability of the nitro-substituted pyrazole |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. rsc.orgjocpr.comnih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of eluent is critical and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. Due to the polar nature of the nitro and cyano groups, a moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often effective. After development, the plate is visualized, typically under UV light, where the UV-active pyrazole ring will appear as dark spots. The relative positions of the spots (Rf values) indicate the progress of the reaction.

Table 3: Example TLC System for Monitoring Pyrazole Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates rsc.org |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV lamp (254 nm or 365 nm) rsc.org |

| Application | Real-time monitoring of reaction progress |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and are commonly used for quantitative analysis due to their sensitivity, speed, and cost-effectiveness.

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, owing to the presence of chromophoric groups (the pyrazole ring, nitro group, and carbonitrile group) that absorb light in the UV-Vis region. The absorbance is directly proportional to the concentration of the compound in solution, as described by the Beer-Lambert law.

To determine the concentration of a solution of this compound, a UV-Vis spectrum is first recorded to identify the wavelength of maximum absorbance (λmax). For a related compound, 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, a λmax of 262 nm was reported in methanol. A similar absorption profile would be expected for the target compound. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance using this calibration curve.

Beyond quantification, UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The positions and intensities of these bands are characteristic of the molecule's structure and can be influenced by the solvent polarity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which is then used to determine the empirical formula. For a newly synthesized compound like this compound, elemental analysis is a crucial step in confirming its identity and purity.

The theoretical elemental composition of this compound (C₆H₆N₄O₂) is calculated from its molecular formula and the atomic masses of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 43.38 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.65 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 33.74 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.27 |

| Total | 166.16 | 100.00 |

The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen from an elemental analyzer should closely match these theoretical values (typically within ±0.4%) to confirm the empirical formula of the synthesized compound.

Future Research Directions and Unexplored Avenues for 1 Ethyl 3 Nitro 1h Pyrazole 4 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simple, readily available starting materials would significantly enhance efficiency by reducing the number of isolation and purification steps.

Green Catalysis: Investigating the use of green catalysts, such as solid acids or enzymes, could replace hazardous reagents and solvents traditionally used in pyrazole (B372694) synthesis. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles. acs.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control for the synthesis of nitrated heterocyclic compounds.

A potential synthetic approach could involve the cycloaddition of a suitably substituted diazo compound with a functionalized alkene, a common method for pyrazole synthesis. nih.gov The introduction of the ethyl, nitro, and cyano groups would require careful selection of precursors and reaction conditions.

Exploration of Under-Investigated Reactivity Patterns

The reactivity of 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile is largely uncharted territory. The interplay between the electron-withdrawing nitro and cyano groups, and the pyrazole ring system is expected to result in unique chemical behavior.

Future investigations should focus on:

Reduction of the Nitro Group: Selective reduction of the nitro group to an amino group would provide access to a new class of 3-amino-1-ethyl-1H-pyrazole-4-carbonitriles, which could serve as versatile building blocks for further functionalization.

Transformations of the Cyano Group: Hydrolysis of the nitrile to a carboxylic acid or an amide, or its participation in cycloaddition reactions, could lead to a diverse array of novel pyrazole derivatives.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, may facilitate nucleophilic substitution reactions at the C5 position.

Cycloaddition Reactions: The pyrazole ring itself, or the cyano group, could potentially participate in various cycloaddition reactions to construct more complex heterocyclic systems. acs.org

| Functional Group | Potential Transformation | Resulting Compound Class | Potential Applications |

|---|---|---|---|

| 3-Nitro Group | Selective Reduction | 3-Amino-1-ethyl-1H-pyrazole-4-carbonitriles | Pharmaceutical intermediates, Ligand synthesis |

| 4-Carbonitrile Group | Hydrolysis | 1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid/amide | Bioactive molecules, Polymer precursors |

| Pyrazole Ring (C5-H) | Nucleophilic Aromatic Substitution | 5-Substituted-1-ethyl-3-nitro-1H-pyrazole-4-carbonitriles | Fine-tuning of electronic properties, Material science |

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR)

While standard spectroscopic techniques like solution-state NMR and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights into the structural and electronic properties of this compound.

Future research should employ:

Solid-State NMR (ssNMR): This technique can elucidate the molecular conformation and intermolecular interactions in the solid state, providing valuable information on crystal packing and polymorphism.

X-ray Crystallography: Determining the single-crystal X-ray structure would provide definitive proof of the molecular structure and reveal details about bond lengths, bond angles, and intermolecular forces. nih.gov

Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation and understanding reaction mechanisms.

Deeper Theoretical Insights into Reaction Mechanisms and Electronic Properties

Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the molecule's properties and reactivity.

Areas for theoretical investigation include:

Reaction Mechanism Studies: DFT calculations can be used to model potential reaction pathways for the synthesis and functionalization of the title compound, helping to rationalize observed regioselectivity and reactivity.

Electronic Property Calculations: Theoretical calculations can predict electronic properties such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding its reactivity and potential applications in materials science.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Expanding Non-Biological Material Applications

The unique combination of functional groups in this compound suggests its potential utility in various non-biological material applications.

Future research could explore its use as:

Energetic Materials: The presence of the nitro group suggests that this compound, or its derivatives, could be investigated as a component of energetic materials.

Organic Electronics: The electron-deficient nature of the pyrazole ring could make it a suitable candidate for use as an n-type semiconductor in organic electronic devices.

Ligands for Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the cyano group can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.

| Application Area | Key Molecular Feature | Potential Function |

|---|---|---|

| Energetic Materials | Nitro Group | Energy release upon decomposition |

| Organic Electronics | Electron-deficient Pyrazole Ring | n-type semiconductor |

| Coordination Chemistry | Pyrazole and Nitrile Nitrogens | Ligand for metal complexes |

Sustainable Chemistry Approaches in Pyrazole Synthesis and Application

The principles of green chemistry should be a guiding factor in all future research involving this compound.

This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the pyrazole core.

Biodegradability: Investigating the environmental fate and biodegradability of the compound and its derivatives to minimize their environmental impact.

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, reactivity, and material science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile, and what are the critical reaction parameters?

- Methodological Answer : A typical synthesis involves nitration and alkylation of pyrazole precursors. For example, triazenylpyrazole intermediates can react with azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled temperatures (0–50°C) in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Key parameters include maintaining anhydrous conditions, precise stoichiometry of reagents (e.g., 7.5 equivalents of azido reagent), and monitoring reaction progress via TLC or LC-MS.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl group appears as a triplet (~1.2–1.4 ppm for CH₃) and quartet (~4.0–4.5 ppm for CH₂). The nitro group deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm for pyrazole protons) .

- IR Spectroscopy : A strong nitrile (C≡N) stretch near 2230 cm⁻¹ and asymmetric nitro (NO₂) stretches at 1545–1520 cm⁻¹ are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS-EI) confirms the molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or C₂H₅ groups) .

Q. What solvents and purification methods are optimal for isolating this compound?

- Methodological Answer : Polar aprotic solvents like methylene chloride or ethyl acetate are preferred for solubility. Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) yields >85% purity. Dry loading with Celite improves separation efficiency . Recrystallization from ethanol or methanol can further enhance purity for crystallographic studies .

Advanced Research Questions

Q. What strategies are effective for optimizing the regioselectivity of nitration in pyrazolecarbonitrile derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing groups (e.g., nitrile) direct nitration to the meta position. Using mixed acids (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals . For example, substituents like ethyl groups may stabilize transition states via hyperconjugation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic attack sites. Solvent effects (e.g., polar aprotic vs. ionic liquids) are modeled using COSMO-RS. Transition state analysis reveals energy barriers for nitro group displacement, guiding catalyst selection (e.g., phase-transfer agents) .

Q. What are the challenges in analyzing tautomeric forms of this compound using X-ray crystallography?

- Methodological Answer : Tautomerism (e.g., keto-enol shifts) complicates crystal packing. Single-crystal X-ray diffraction at low temperatures (90 K) reduces thermal motion artifacts. Hydrogen bonding networks (e.g., N–H···O or C–H···N interactions) must be resolved to distinguish tautomers. High-resolution data (R factor <0.05) and Hirshfeld surface analysis are critical .

Q. How do substituents on the pyrazole ring influence the compound’s bioactivity in drug discovery?

- Methodological Answer : Substituents modulate lipophilicity (logP) and hydrogen-bonding capacity. For example:

- Nitro groups : Enhance electron-deficient character, improving interactions with enzyme active sites (e.g., nitroreductases).

- Ethyl groups : Increase metabolic stability by blocking oxidation.

Structure-activity relationship (SAR) studies using analogues (e.g., 4-chloro or 4-methoxy derivatives) validate target engagement in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.